![molecular formula C14H15N3O4 B2383865 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1026766-57-3](/img/structure/B2383865.png)
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, also known as Furan-2-ylmethylamino acid, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various experiments.
Wirkmechanismus
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid has been found to inhibit the activity of specific enzymes and receptors in the body. This inhibition leads to the modulation of various biochemical pathways, which can result in the prevention or treatment of various diseases and disorders. The exact mechanism of action of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid is still being studied, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors.
Biochemical and Physiological Effects:
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid has been found to have various biochemical and physiological effects on the body. This compound has been shown to modulate the activity of specific enzymes and receptors, which can result in the prevention or treatment of various diseases and disorders. Some of the biochemical and physiological effects of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid include the modulation of neurotransmitter release, the inhibition of tumor cell growth, and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid has several advantages and limitations for lab experiments. One of the advantages of this compound is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid. One potential direction is the development of new drugs that target specific diseases and disorders. Another direction is the study of the compound's mechanism of action in more detail, which could lead to a better understanding of its potential applications. Additionally, the development of new synthesis methods for 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesis involves the reaction of furfural with glycine in the presence of a catalyst. This reaction results in the formation of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acidthylamino acid has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been found to have a unique mechanism of action that involves the inhibition of specific enzymes and receptors. This mechanism of action has led to the development of various drugs that target specific diseases and disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(17-10-3-1-5-15-8-10)7-12(14(19)20)16-9-11-4-2-6-21-11/h1-6,8,12,16H,7,9H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUCNPOUVLVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.